2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide
Description
Properties
IUPAC Name |
1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-12-7-9-14(10-8-12)24(22,23)11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNPGGRIALYWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylcarbamoyl acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target protein .
Comparison with Similar Compounds
Sulfonamide-Acetamide Derivatives with Varied Substituents
Compounds sharing the sulfonamide-acetamide backbone but differing in substituents provide critical insights:
Key Observations :
Phenylcarbamoyl Derivatives
Compounds with phenylcarbamoyl groups but lacking sulfonamide moieties highlight the role of the carbamoyl group:
Key Observations :
Thiadiazole- and Heterocycle-Containing Analogues
Compounds with additional heterocycles demonstrate the impact of structural complexity:
Key Observations :
Physicochemical and Spectroscopic Data Comparison
Key Observations :
- Similar aromatic proton shifts in analogs suggest predictable NMR profiles for the target compound .
Research Implications and Gaps
- Antimicrobial Potential: Structural parallels to N-substituted 2-phenylacetamides () suggest the target compound should be evaluated for similar activity .
- Synthetic Challenges : The phenylcarbamoyl group may require protective strategies during sulfonylation to avoid side reactions.
- Data Gaps : Direct data on the target compound’s solubility, toxicity, and biological activity are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular formula of this compound is C₁₆H₁₇N₃O₄S, with a molecular weight of 345.39 g/mol. The structure comprises a sulfonamide group, an acetamide moiety, and a phenylcarbamoyl component.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may exert effects through:
- Enzyme Inhibition : Acting as a competitive inhibitor for enzymes critical in microbial metabolism or cancer cell survival.
- Protein Binding : Altering the function of proteins or nucleic acids upon binding, leading to therapeutic effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness is linked to its ability to inhibit specific enzymes essential for pathogen survival.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Studies have shown that it possesses comparable efficacy to standard antibiotics like levofloxacin, making it a promising candidate for further development in antimicrobial therapies.
2. Anticancer Potential
The anticancer activity of this compound is linked to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. It may inhibit certain overexpressed enzymes in cancer cells, thereby reducing tumor growth.
Case Study:
In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons can be made with other related benzamide derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Amino-6-methyl-benzothiazole) | Lacks acetamide | Different reactivity profile |
| N-(6-Amino-4-methoxy-benzothiazole) | Methoxy substitution | Altered solubility |
| Benzothiazole derivatives | General class | Varying functional groups affecting activity |
The specific substitution pattern of this compound enhances its binding properties and biological activity compared to these similar compounds .
Q & A
Q. What synthetic strategies are recommended for obtaining high-purity 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide?
Answer:
- Stepwise synthesis : Begin with sulfonation of 4-methylbenzenesulfonyl chloride, followed by coupling with phenylcarbamoyl amine intermediates. Use Schotten-Baumann conditions for amide bond formation to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d6, 400 MHz) .
Q. How should researchers validate the structural integrity of this compound?
Answer:
- Spectroscopic characterization :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and sulfonyl/acetylamide carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Match experimental molecular ion ([M+H]+) to theoretical m/z (e.g., calculated using PubChem tools) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., anticancer vs. antimicrobial effects) be resolved for this compound?
Answer:
- Target-specific assays : Use kinase profiling (e.g., ATPase inhibition assays) or receptor-binding studies (SPR or ITC) to identify primary molecular targets .
- Dose-response studies : Evaluate IC50 values across multiple cell lines (e.g., NCI-60 panel) to distinguish selective cytotoxicity from broad-spectrum activity .
- Structural analogs : Synthesize derivatives (e.g., fluorinated phenyl rings) to correlate substituent effects with activity trends .
Q. What experimental designs optimize in vitro ADMET profiling for this compound?
Answer:
- Solubility : Use shake-flask method with PBS (pH 7.4) and DMSO co-solvent, monitored via UV-Vis spectroscopy .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Q. How can computational methods guide mechanistic studies of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in sulfotransferase or kinase domains (e.g., PDB: 1Z28) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess protein-ligand stability and identify critical binding residues .
- QSAR modeling : Train models on bioactivity data from PubChem BioAssay (AID 652065) to predict toxicity or potency .
Data Interpretation and Reproducibility
Q. What analytical controls are critical for reproducibility in enzyme inhibition studies?
Answer:
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Negative controls : Use DMSO vehicle and inactive analogs (e.g., methylated sulfonamide derivatives) to rule out nonspecific effects .
- Data normalization : Express activity as % inhibition relative to control wells, with triplicate technical replicates .
Q. How should researchers address batch-to-batch variability in compound synthesis?
Answer:
- Strict SOPs : Document reaction parameters (temperature ±1°C, solvent purity ≥99.9%) and use calibrated equipment .
- Quality control : Implement in-process LC-MS monitoring to terminate reactions at >90% conversion .
- Stability testing : Store batches under argon at –20°C and periodically reanalyze purity .
Emerging Research Directions
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve aqueous solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in murine models .
Q. How can CRISPR-Cas9 screens identify novel targets for this compound?
Answer:
- Genome-wide knockout : Use lentiviral sgRNA libraries (e.g., Brunello) in HCT116 cells and select for resistance/sensitivity .
- Pathway enrichment : Analyze hits via DAVID or Gene Ontology to map signaling networks (e.g., MAPK/ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
